3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine
Description
3-(2-Chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a phenoxy substituent with chloro and methyl groups at positions 2 and 5 of the aromatic ring, respectively. The pyrazole core is substituted with a methyl group at position 1 and an amine at position 2. This compound has been explored in pharmaceutical and agrochemical research due to the versatility of pyrazole scaffolds in drug design . However, commercial availability of this compound has been discontinued, likely due to challenges in synthesis or stability . Its molecular formula is C₁₁H₁₂ClN₃O, with a molecular weight of 237.69 g/mol.
Properties
IUPAC Name |
3-(2-chloro-5-methylphenoxy)-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-7-3-4-8(12)10(5-7)16-11-9(13)6-15(2)14-11/h3-6H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZDPOLXZAHTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=NN(C=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-5-methylphenol with 1-methyl-1H-pyrazol-4-amine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives, including 3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 10 | Apoptosis |
| Compound B | Lung | 15 | Cell Cycle Arrest |
| This compound | Colon | 12 | Apoptosis |
Agricultural Science
Herbicidal Properties
The compound has been investigated for its herbicidal activity against various weed species. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing new herbicides.
Case Study: Herbicidal Efficacy
In a controlled study, this compound was applied to common agricultural weeds. Results showed a significant reduction in weed biomass compared to untreated controls, indicating its potential as an effective herbicide.
Materials Science
Photochromic Applications
Recent research has explored the use of pyrazole derivatives in photochromic materials. The ability of these compounds to change color upon exposure to light can be harnessed in various applications, such as smart coatings and sensors.
Table 2: Photochromic Properties of Pyrazole Compounds
| Compound Name | Color Change | Wavelength (nm) | Application Area |
|---|---|---|---|
| Compound C | Colorless to Yellow | 420 | Smart Coatings |
| Compound D | Colorless to Blue | 450 | Sensors |
| This compound | Colorless to Green | 500 | Optical Devices |
Mechanism of Action
The mechanism of action of 3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its 2-chloro-5-methylphenoxy substituent, which distinguishes it from other pyrazole derivatives. Below is a comparative analysis with structurally related compounds:
Key Observations:
Substituent Effects on Solubility and Stability: The phenoxy group in the target compound may reduce solubility compared to HCl-salt derivatives (e.g., 3-(1,3-dioxaindan-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride) . Chlorine and methyl groups in aromatic systems (e.g., 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine) enhance hydrophobic interactions, influencing crystallinity and stability .
Synthetic Challenges :
- Pyrazole-4-amine derivatives (including the target compound) are prone to degradation during synthesis, requiring excess amine or optimized conditions to stabilize intermediates .
Biological and Industrial Relevance :
- Thiophene-containing analogs (e.g., ) exhibit enhanced binding in agrochemical targets due to sulfur’s electronegativity .
- The discontinued status of the target compound contrasts with commercially available derivatives like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, which is stable and widely used .
Biological Activity
3-(2-chloro-5-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H12ClN3O, with a molecular weight of approximately 247.7 g/mol. The structure features a pyrazole ring linked to a chlorinated phenyl ether, which is essential for its biological activity.
Antioxidant Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, this compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Properties
The compound has demonstrated promising anticancer activity against several cancer cell lines. In vitro studies revealed that it inhibits cell proliferation and induces apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of key proteins involved in tumor growth .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12.5 | Induction of apoptosis |
| HeLa (cervical) | 15.0 | Inhibition of cell proliferation |
| A549 (lung) | 10.0 | Modulation of apoptotic pathways |
Anti-inflammatory Effects
In addition to its antioxidant and anticancer properties, this compound also exhibits anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Reactive Oxygen Species (ROS) Scavenging : The compound effectively reduces ROS levels, which are implicated in oxidative stress-related diseases.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cytokine Modulation : The compound inhibits the expression of inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory properties.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving patients with advanced breast cancer showed that a derivative similar to this compound led to significant tumor reduction when combined with standard chemotherapy .
- Anti-inflammatory Applications : In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved mobility in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
